(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Brand Name:
Vulcanchem
CAS No.:
198084-55-8
VCID:
VC21305759
InChI:
InChI=1S/C7H10N2O3/c1-8-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3/t4-,5?/m1/s1
SMILES:
CN1C(=O)C2CC(CN2C1=O)O
Molecular Formula:
C7H10N2O3
Molecular Weight:
170.17 g/mol
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
CAS No.: 198084-55-8
Cat. No.: VC21305759
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198084-55-8 |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | (6R)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C7H10N2O3/c1-8-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3/t4-,5?/m1/s1 |
| Standard InChI Key | IXZSEXFJQAGPIL-CNZKWPKMSA-N |
| Isomeric SMILES | CN1C(=O)C2C[C@H](CN2C1=O)O |
| SMILES | CN1C(=O)C2CC(CN2C1=O)O |
| Canonical SMILES | CN1C(=O)C2CC(CN2C1=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator